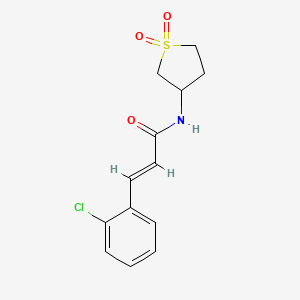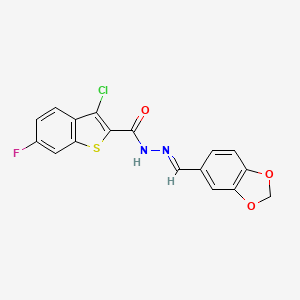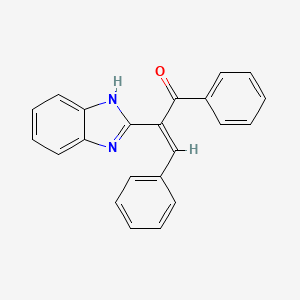
4-(2-isonicotinoylcarbonohydrazonoyl)phenyl 2-furoate
描述
4-(2-isonicotinoylcarbonohydrazonoyl)phenyl 2-furoate, also known as INH-1, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a derivative of isonicotinic acid hydrazide, which is commonly used as an antitubercular drug. INH-1 has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further research.
作用机制
The mechanism of action of 4-(2-isonicotinoylcarbonohydrazonoyl)phenyl 2-furoate is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways. One study found that 4-(2-isonicotinoylcarbonohydrazonoyl)phenyl 2-furoate was able to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression and are often overexpressed in cancer cells. Another study found that 4-(2-isonicotinoylcarbonohydrazonoyl)phenyl 2-furoate was able to inhibit the activity of protein kinase C (PKC), an enzyme that plays a role in various signaling pathways.
Biochemical and Physiological Effects:
4-(2-isonicotinoylcarbonohydrazonoyl)phenyl 2-furoate has been shown to have a variety of biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of amyloid beta aggregation, and the inhibition of bacterial growth. 4-(2-isonicotinoylcarbonohydrazonoyl)phenyl 2-furoate has also been shown to have anti-inflammatory activity and to inhibit the activity of various enzymes and signaling pathways.
实验室实验的优点和局限性
One advantage of using 4-(2-isonicotinoylcarbonohydrazonoyl)phenyl 2-furoate in lab experiments is that it has been shown to have a variety of potential applications in scientific research, making it a versatile compound. However, one limitation of using 4-(2-isonicotinoylcarbonohydrazonoyl)phenyl 2-furoate is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
未来方向
There are many potential future directions for research on 4-(2-isonicotinoylcarbonohydrazonoyl)phenyl 2-furoate. One area of interest is the development of 4-(2-isonicotinoylcarbonohydrazonoyl)phenyl 2-furoate derivatives with improved potency and selectivity. Another area of interest is the investigation of the mechanism of action of 4-(2-isonicotinoylcarbonohydrazonoyl)phenyl 2-furoate and its derivatives. Additionally, further research is needed to determine the potential applications of 4-(2-isonicotinoylcarbonohydrazonoyl)phenyl 2-furoate in various scientific research areas, including cancer research, neurodegenerative disease research, and infectious disease research.
科学研究应用
4-(2-isonicotinoylcarbonohydrazonoyl)phenyl 2-furoate has been studied for its potential applications in a variety of scientific research areas, including cancer research, neurodegenerative disease research, and infectious disease research. One study found that 4-(2-isonicotinoylcarbonohydrazonoyl)phenyl 2-furoate was able to induce apoptosis (programmed cell death) in cancer cells, making it a potential candidate for cancer treatment. Another study found that 4-(2-isonicotinoylcarbonohydrazonoyl)phenyl 2-furoate was able to inhibit the aggregation of amyloid beta, a protein that is associated with Alzheimer's disease, suggesting that it may have potential applications in neurodegenerative disease research. 4-(2-isonicotinoylcarbonohydrazonoyl)phenyl 2-furoate has also been shown to have antimicrobial activity against various bacterial strains, making it a potential candidate for infectious disease research.
属性
IUPAC Name |
[4-[(E)-(pyridine-4-carbonylhydrazinylidene)methyl]phenyl] furan-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O4/c22-17(14-7-9-19-10-8-14)21-20-12-13-3-5-15(6-4-13)25-18(23)16-2-1-11-24-16/h1-12H,(H,21,22)/b20-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHRDTAFEKWFWTA-UDWIEESQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)OC2=CC=C(C=C2)C=NNC(=O)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)C(=O)OC2=CC=C(C=C2)/C=N/NC(=O)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49819369 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-{(E)-[2-(pyridin-4-ylcarbonyl)hydrazinylidene]methyl}phenyl furan-2-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![3-[(2-bromo-4-nitrophenyl)amino]-1-(2-furyl)-2-propen-1-one](/img/structure/B3864371.png)

![4-fluorobenzaldehyde O-{[(4-chlorophenyl)amino]carbonyl}oxime](/img/structure/B3864380.png)
![ethyl 2-(2,4-dimethoxybenzylidene)-7-methyl-3-oxo-5-(2-phenylvinyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3864385.png)

![N-[3-(1H-imidazol-1-yl)propyl]-8-methoxy-4-methyl-2-quinolinamine](/img/structure/B3864398.png)


![2-(1,3-benzodioxol-5-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]ethanamine](/img/structure/B3864415.png)

![5-({5-[(4-benzyl-1-piperidinyl)methyl]-3-isoxazolyl}carbonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B3864425.png)
![2-[2-(2,4-dimethoxybenzylidene)hydrazino]-N-(4-fluorophenyl)-2-oxoacetamide](/img/structure/B3864443.png)